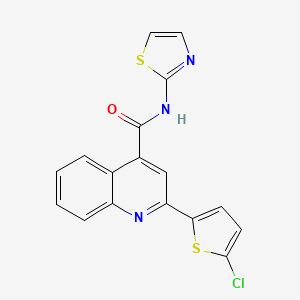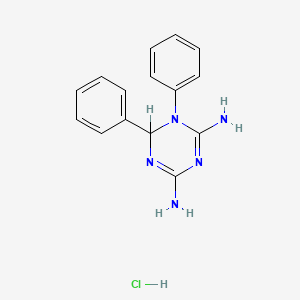![molecular formula C14H19ClN2O4S B5069930 2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CSPC, and it is synthesized by combining various chemical compounds. CSPC has been found to have numerous biochemical and physiological effects, making it a promising candidate for future research.
作用机制
The mechanism of action of CSPC involves the inhibition of various enzymes and proteins that are involved in cell growth and division. CSPC has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDKs, CSPC can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
CSPC has numerous biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of CDKs, and reduce inflammation. CSPC has also been found to have neuroprotective effects, making it a potential treatment for various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CSPC is its potential as a treatment for various types of cancer. CSPC has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for future research. However, one of the limitations of CSPC is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are numerous future directions for the research of CSPC. One area of research is the development of more effective synthesis methods for CSPC, which may improve its efficacy and reduce its potential toxicity. Another area of research is the investigation of CSPC's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CSPC for various medical conditions.
合成方法
The synthesis of CSPC involves the combination of several chemical compounds, including 4-chloro-2-nitrophenol, N-methylcyclopentylamine, and acetic anhydride. The reaction takes place in the presence of a catalytic amount of sulfuric acid, which facilitates the formation of CSPC. The resulting compound is then purified using various techniques, including crystallization and recrystallization.
科学研究应用
CSPC has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of CSPC is its use as a treatment for various types of cancer. Studies have shown that CSPC can inhibit the growth of cancer cells by inducing apoptosis, a process in which cells self-destruct. CSPC has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
属性
IUPAC Name |
2-[4-chloro-2-(methylsulfamoyl)phenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-16-22(19,20)13-8-10(15)6-7-12(13)21-9-14(18)17-11-4-2-3-5-11/h6-8,11,16H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHDBBTQSQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B5069851.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)
![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)

![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)

![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5069925.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)